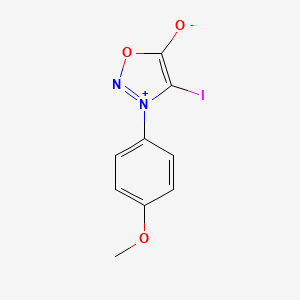![molecular formula C18H20N2OS B2984929 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207032-73-2](/img/structure/B2984929.png)
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of isopentyl and p-tolyl substituents further enhances its chemical properties and potential biological activities.
作用機序
Target of Action
The primary target of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and facilitating cell division .
Mode of Action
This compound acts as a colchicine-binding site inhibitor (CBSI) . It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization . This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle pathway . The compound induces G2/M phase arrest, preventing the cell from entering mitosis . This leads to apoptosis, or programmed cell death . Additionally, the compound exhibits dose-dependent inhibition of tumor cell migration and invasion .
Result of Action
The compound demonstrates potent antiproliferative activity against tumor cell lines . It inhibits colony formation of SKOV3 cells in vitro and overcomes P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . The compound induces G2/M phase arrest and apoptosis in SKOV3 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. For example, the presence of P-glycoprotein (P-gp) can lead to multidrug resistance (MDR), but this compound has been shown to overcome P-gp-mediated MDR .
生化学分析
Biochemical Properties
The compound has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit EZH2, a histone-lysine N-methyltransferase enzyme . This interaction could potentially affect the methylation status of histones, thereby influencing gene expression.
Cellular Effects
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown significant effects on various types of cells. For example, it has demonstrated antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has also been found to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner .
Molecular Mechanism
At the molecular level, the compound exerts its effects through various mechanisms. As mentioned earlier, it inhibits EZH2, which can lead to changes in gene expression . Additionally, it has been found to inhibit Cyt-bd, a cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition can disrupt the energy metabolism of the bacteria, leading to their death .
Metabolic Pathways
Given its inhibitory effects on EZH2 and Cyt-bd, it is likely that it interacts with the metabolic pathways associated with these enzymes .
準備方法
The synthesis of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate This reaction leads to the formation of the thieno[3,2-d]pyrimidine core
化学反応の分析
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl or p-tolyl groups can be replaced with other substituents using appropriate nucleophiles.
Cyclization: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
科学的研究の応用
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent.
Biological Studies: The compound has been evaluated for its cytotoxicity against various cell lines and has been found to be non-cytotoxic.
Material Science: Thieno[3,2-d]pyrimidine derivatives have been used in the development of organic light-emitting diodes (OLEDs) due to their efficient electroluminescence properties.
類似化合物との比較
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-amines: These compounds also exhibit significant biological activities and have been studied as inhibitors of cytochrome bd oxidase.
Thieno[3,4-b]pyridine derivatives: These compounds are synthesized through similar synthetic routes and have shown diverse
特性
IUPAC Name |
3-(3-methylbutyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLAQWSLMEPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)




![methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate](/img/structure/B2984863.png)


![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)
